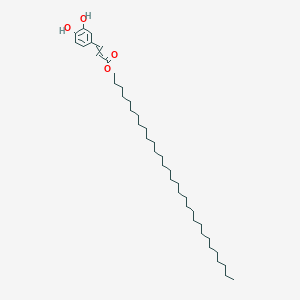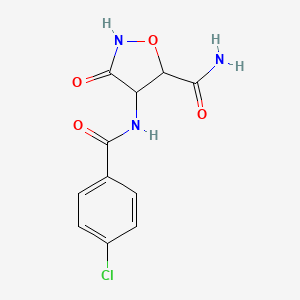
4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorobenzamido group, an oxazolidine ring, and a carboxamide group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the chlorobenzamido intermediate. This intermediate is then reacted with an oxazolidine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorobenzamido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of soluble epoxide hydrolase, affecting pathways related to inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzamidobenzoic Acid Hydrazide Derivatives: These compounds share structural similarities and are also studied for their biological activities.
2-[4-(4-Substitutedbenzamido)phenyl] Benzothiazole Derivatives: These derivatives have similar benzamido groups and are evaluated for their antimicrobial properties.
Uniqueness
4-(4-Chlorobenzamido)-3-oxo-1,2-oxazolidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxazolidine ring and chlorobenzamido group make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
672942-96-0 |
|---|---|
Fórmula molecular |
C11H10ClN3O4 |
Peso molecular |
283.67 g/mol |
Nombre IUPAC |
4-[(4-chlorobenzoyl)amino]-3-oxo-1,2-oxazolidine-5-carboxamide |
InChI |
InChI=1S/C11H10ClN3O4/c12-6-3-1-5(2-4-6)10(17)14-7-8(9(13)16)19-15-11(7)18/h1-4,7-8H,(H2,13,16)(H,14,17)(H,15,18) |
Clave InChI |
AJMVWTRUUUOPAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2C(ONC2=O)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


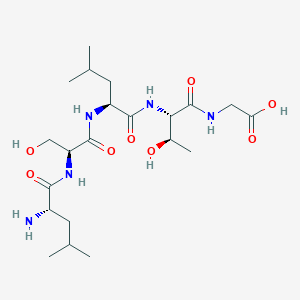
![1-[3-(Benzyloxy)propyl]piperazine](/img/structure/B12538968.png)
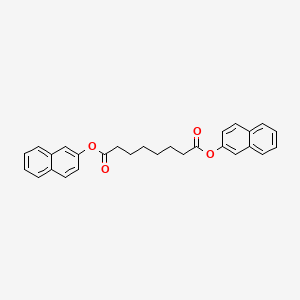
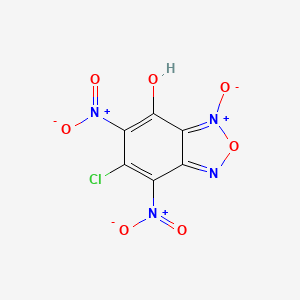
![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)
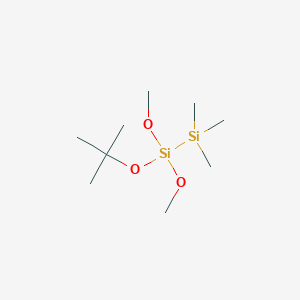

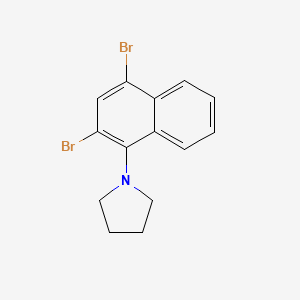
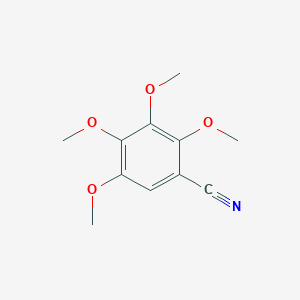
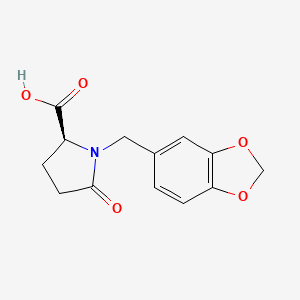
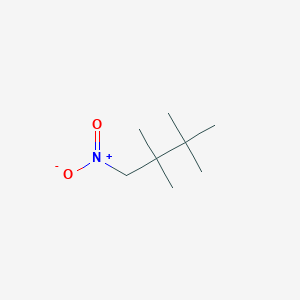
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)

